molecular formula C14H21ClN2O2S B15341998 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride CAS No. 14627-03-3

2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride

Cat. No.: B15341998
CAS No.: 14627-03-3
M. Wt: 316.8 g/mol
InChI Key: AHTAZABEWVYNSY-UHFFFAOYSA-N
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Description

2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzoxazole ring substituted with a methoxy group and a diethylaminoethylthio group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride typically involves multiple steps. One common method includes the reaction of 2-mercapto-5-methoxybenzoxazole with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride involves its interaction with specific molecular targets. The diethylaminoethylthio group can interact with biological macromolecules, potentially inhibiting or modifying their function. The benzoxazole ring may also play a role in binding to specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(Dimethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride
  • 2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzothiazole hydrochloride

Uniqueness

2-((2-(Diethylamino)ethyl)thio)-5-methoxybenzoxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a diethylaminoethylthio group makes it particularly versatile for various applications in research and industry.

Properties

CAS No.

14627-03-3

Molecular Formula

C14H21ClN2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

diethyl-[2-[(5-methoxy-1,3-benzoxazol-2-yl)sulfanyl]ethyl]azanium;chloride

InChI

InChI=1S/C14H20N2O2S.ClH/c1-4-16(5-2)8-9-19-14-15-12-10-11(17-3)6-7-13(12)18-14;/h6-7,10H,4-5,8-9H2,1-3H3;1H

InChI Key

AHTAZABEWVYNSY-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCSC1=NC2=C(O1)C=CC(=C2)OC.[Cl-]

Origin of Product

United States

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